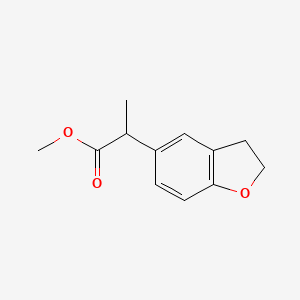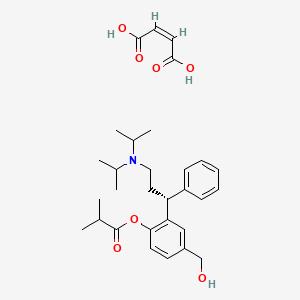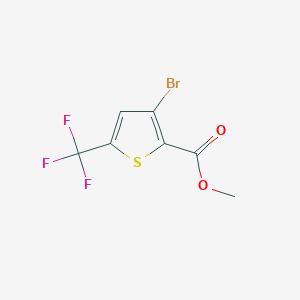
Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and organic electronics. Thiophene derivatives are characterized by a five-membered ring containing sulfur, which imparts unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the reaction of 2-bromo-5-(trifluoromethyl)thiophene with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction rates and yields. For instance, the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate under microwave irradiation in the presence of triethylamine has been reported to yield high purity products efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Coupling Products:
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing biologically active molecules with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethyl groups. These functional groups facilitate interactions with biological targets, leading to the modulation of biochemical pathways. For instance, in medicinal chemistry, it can inhibit specific enzymes or receptors, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate
- 3-Bromo-2-(trifluoromethyl)thiophene
- 5-(Trifluoromethyl)thiophen-2-ylmethanamine hydrochloride
Comparison: Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential for diverse applications. Compared to its analogs, it offers a broader range of chemical transformations and higher stability under various reaction conditions .
Eigenschaften
Molekularformel |
C7H4BrF3O2S |
|---|---|
Molekulargewicht |
289.07 g/mol |
IUPAC-Name |
methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H4BrF3O2S/c1-13-6(12)5-3(8)2-4(14-5)7(9,10)11/h2H,1H3 |
InChI-Schlüssel |
YLGKDTIYRAOQBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(S1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


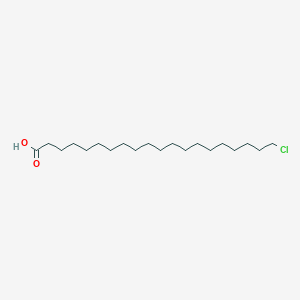


![2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13328075.png)
![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)
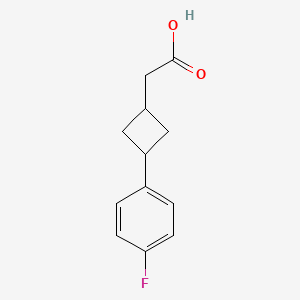
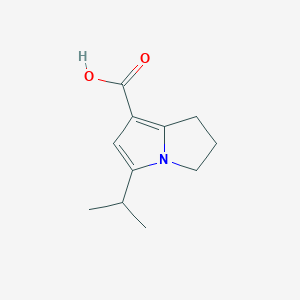

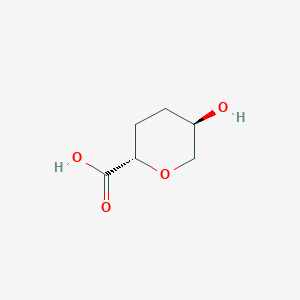
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
